1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Pyrrolidines
are a class of compounds that have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Thiophenes
are another class of compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione are not well-documented due to the novelty of this compound. Based on its structural components, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Pyrrolidine derivatives have also been reported to inhibit COX-2 with IC 50 values in the range of 1–8 µM .
Cellular Effects
Given the known properties of thiophene and pyrrolidine derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known mechanisms of thiophene and pyrrolidine derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with azetidin-3-ylmethanol, followed by cyclization with pyrrolidine-2,5-dione. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.
Azetidine derivatives: Compounds with azetidine rings, such as azetidine-2-carboxylic acid.
Pyrrolidine-2,5-dione derivatives: Compounds like thalidomide and lenalidomide.
Uniqueness
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, which confer a range of chemical reactivity and potential biological activities. This structural diversity makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11-1-2-12(17)15(11)7-9-5-14(6-9)13(18)10-3-4-19-8-10/h3-4,8-9H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRWFMYKVSPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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